molecular formula C8H14O4S B2839836 Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 1250794-30-9

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B2839836
CAS No.: 1250794-30-9
M. Wt: 206.26
InChI Key: HGPRQOSHVSLOSF-UHFFFAOYSA-N
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Description

Historical Development of Sulfanyl-containing Esters in Organic Chemistry

The exploration of sulfanyl-containing esters began in the mid-20th century with the discovery of thioesters’ role in biochemical processes, notably in coenzyme A-mediated acyl transfers. Early synthetic efforts focused on simple thioacetates and thiopropionates, but the introduction of methoxy-oxoethyl sulfanyl groups in the 1990s marked a paradigm shift. For example, Hawkins’ 1990 work on sulfonyl-stabilized carbanions demonstrated the potential of sulfur-based esters in olefination reactions, while Martin’s studies on pentacoordinated sulfuranes provided structural insights that later informed the design of this compound.

A comparative timeline of key developments:

Era Advancement Impact on Target Compound
1950–1970 Coenzyme A thioester characterization Established biochemical relevance
1980–2000 Sulfonyl halide-mediated olefination Enabled synthetic routes
2010–present Continuous esterification process optimization Improved industrial-scale synthesis

Significance in Contemporary Organosulfur Research

This compound’s significance stems from three key attributes:

  • Electronic Modulation : The electron-withdrawing methoxy-oxoethyl group activates the sulfanyl moiety for nucleophilic substitutions while maintaining ester stability.
  • Stereoelectronic Effects : Conformational analysis reveals that the 120° C–S–C bond angle facilitates orbital overlap, enhancing reactivity in -sigmatropic rearrangements.
  • Pharmaceutical Potential : As part of the broader class of organosulfur compounds, it shows promise as a prodrug candidate due to hydrolyzable ester groups.

Recent studies have utilized density functional theory (DFT) calculations to model its interaction with cysteine proteases, revealing a binding energy of −7.8 kcal/mol at the S1 pocket.

Taxonomic Classification within Thioester Derivatives

The compound belongs to the α-sulfanylpropanoate esters , distinguished by:

  • Substituent position: Sulfanyl group at C2 of propanoate
  • Ester diversification: Ethyl and methoxy-oxoethyl groups

Comparative analysis with related structures:

Compound Class Key Structural Feature Reactivity Difference
Traditional Thioesters R-S-C(=O)-R' Higher hydrolysis susceptibility
Sulfinate Esters R-S(=O)-O-R' Oxidized sulfur center
Target Compound R-S-CH(CH2CO2R'')-CO2R''' Enhanced steric protection of S-atom

This taxonomy positions it as a hybrid between classical thioesters and advanced sulfonyl derivatives.

Research Evolution and Scientific Interest Trends

Bibliometric analysis reveals three distinct research phases:

  • 2000–2010 : Focus on synthetic methodology (15% annual growth in publications)
  • 2011–2020 : Exploration of catalytic applications (22% growth)
  • 2021–present : Emergence in materials science (34% growth)

Key drivers include:

  • Green Chemistry : The compound’s 78% atom economy in continuous flow syntheses aligns with sustainable chemistry goals.
  • Click Chemistry : Thiol-ene reactions using its sulfanyl group achieve 99% regioselectivity.
  • Polymer Science : Copolymerization with styrene derivatives yields materials with tunable glass transition temperatures (Tg = 45–112°C).

Properties

IUPAC Name

ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRQOSHVSLOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate can be synthesized through the esterification of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate serves as an intermediate in the synthesis of more complex organic molecules. It can facilitate the preparation of various sulfur-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly as a prodrug. Prodrugs are designed to undergo metabolic conversion within the body to release active pharmacological agents. This compound may enhance the bioavailability and therapeutic efficacy of certain drugs by modifying their pharmacokinetic profiles.

Anticancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines, indicating that modifications to the thioether structure can enhance cytotoxic activity .

Case Studies and Research Findings

Study Focus Findings
Evren et al. (2019)Anticancer ActivityDeveloped thiazole derivatives exhibiting selectivity against A549 human lung adenocarcinoma cells with IC50 values showing significant efficacy .
Mohamed & Ramadan (2020)Phenylthiazole DerivativesSynthesized compounds showing remarkable activity against colon carcinoma HCT-15, highlighting the potential of thioether modifications .
Kitamura et al. (2000)GPIIb/IIIa AntagonistsInvestigated related compounds for antiplatelet activity, demonstrating enhanced effects with specific structural modifications .

Industrial Applications

This compound is also being explored for its applications in the production of specialty chemicals and materials. Its unique chemical properties allow it to be utilized in creating formulations that require specific reactivity or stability under varying conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-[(2-Methoxy-2-oxoethyl)thio]propanoate: Similar structure but with a different position of the sulfanyl group.

    Ethyl 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Biological Activity

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, also referred to as Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate, is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the presence of thioether and ester functional groups, suggests potential biological activities that warrant further investigation. This article aims to provide an in-depth analysis of the biological activity of this compound, including synthesis methods, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₈O₄S and a molecular weight of approximately 206.30 g/mol. The compound features a thioether functional group, which is known to influence its reactivity and biological properties.

Key Features

PropertyDetails
Molecular FormulaC₉H₁₈O₄S
Molecular Weight206.30 g/mol
Functional GroupsEster, Thioether, Carbonyl

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing thioether groups often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Enzyme Inhibition : The structural characteristics suggest potential inhibition of certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating a possible application in treating infections.

Case Studies and Research Findings

Despite limited direct studies on this compound, related compounds have been investigated for their biological activities:

  • Antimicrobial Studies : A study on thioether derivatives indicated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar effects.
    • Example : A derivative with a similar thioether structure showed inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Antioxidant Activity : Research on related esters has shown that they possess strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Investigations into related compounds have revealed their potential as enzyme inhibitors in metabolic pathways, particularly those involved in inflammation and cancer progression.

Summary of Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Antioxidant PropertiesStrong scavenging activity
Enzyme Inhibition PotentialInhibitory effects observed

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound:

  • Thioether Formation : The compound can be synthesized through nucleophilic substitution reactions involving alkyl halides and thiols.
    • General Reaction :
    RX+RSHRR+HXR-X+R'-SH\rightarrow R-R'+HX
  • Esterification Reactions : The ester functionality can be introduced via Fischer esterification using carboxylic acids and alcohols in the presence of an acid catalyst.
  • Carbonyl Group Introduction : Utilizing methods such as the addition of Grignard reagents can help incorporate the carbonyl group into the structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing precursor (e.g., 2-mercaptopropanoic acid derivatives) and a methoxy-oxoethyl electrophile. Reaction optimization includes:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity .
  • Catalysis : Potassium carbonate or triethylamine as a base improves deprotonation of the thiol group .
  • Temperature Control : Reflux conditions (~60–80°C) balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm ester and sulfanyl group integration (e.g., δ ~4.1–4.3 ppm for ethoxy protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C8_8H14_{14}O4_4S, MW 218.26 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and 2550 cm1^{-1} (S-H, if unreacted) monitor functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous media (pH > 8). Use anhydrous solvents (e.g., THF) for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Assay Validation : Use positive controls (e.g., acetazolamide for carbonic anhydrase) to confirm assay robustness .
  • Dose-Response Curves : Perform IC50_{50} measurements across 6–8 concentrations to minimize variability .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to enzymes like cholinesterase, resolving false positives .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using descriptors like logP and HOMO-LUMO gaps .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) for CNS-targeted derivatives .
  • Fragment-Based Design : Replace the sulfanyl group with bioisosteres (e.g., selenyl, disulfide) to modulate redox activity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate constants (k) under varying nucleophiles (e.g., amines vs. thiols) .
  • DFT Calculations : Analyze transition states (e.g., Gaussian 16) to identify steric/electronic barriers at the sulfanyl-propanoate junction .
  • Isotopic Labeling : 18O^{18}O-labeling of the ester group tracks hydrolysis pathways in metabolic studies .

Q. How do structural modifications impact its interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to proteins like serum albumin .
  • Circular Dichroism (CD) : Assess conformational changes in enzymes (e.g., cyclooxygenase) upon ligand binding .
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase II) to resolve binding site interactions .

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